molecular formula C10H11N3O2 B8652164 (3-Cyanopyridin-2-ylamino)-acetic acid ethyl ester

(3-Cyanopyridin-2-ylamino)-acetic acid ethyl ester

Cat. No. B8652164
M. Wt: 205.21 g/mol
InChI Key: ZWGJESVASIUJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07879872B2

Procedure details

2-Chloro-3-cyanopyridine (10.0 g, 72 mmol) was dissolved into anhydrous DMSO (200 ml). Glycine ethyl ester hydrochloride (11 g, 79 mmol) and sodium carbonate (4.5 g, 42 mmol) were added and the mixture was stirred for 10 min under argon. Potassium fluoride (4.2 g, 72 mmol) was added and the mixture was heated to 120° C. for 48 h. The mixture was cooled to room temperature and added to water (400 mL). The crude product was extracted with CH2Cl2 (4×100 mL), dried over MgSO4 and concentrated to an orange solid which was purified by silica gel (CH2Cl2) to give an orange solid (7.5 g, 51%). 1H NMR (300 MHz, CDCl3) δ 8.27 (dd, J=5.0, 2.0 Hz, 1H), 7.69 (dd, J=7.6, 2.0 Hz, 1H), 6.66 (dd, J=7.6, 5.0 Hz, 1H), 5.70 (bs, 1H), 4.21-4.28 (m, 4H), 1.29 (t, J=7.2 Hz, 3H); ESI MS m/z 206 [C10H11N3O2+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[CH2:11]([O:13][C:14](=[O:17])[CH2:15][NH2:16])[CH3:12].C(=O)([O-])[O-].[Na+].[Na+].[F-].[K+]>O.CS(C)=O>[CH2:11]([O:13][C:14](=[O:17])[CH2:15][NH:16][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:12] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with CH2Cl2 (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange solid which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel (CH2Cl2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(CNC1=NC=CC=C1C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.